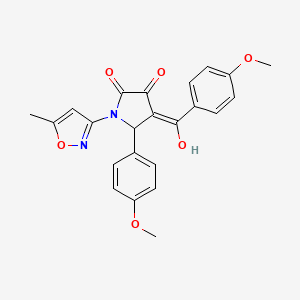

3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Description

Properties

IUPAC Name |

(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O6/c1-13-12-18(24-31-13)25-20(14-4-8-16(29-2)9-5-14)19(22(27)23(25)28)21(26)15-6-10-17(30-3)11-7-15/h4-12,20,26H,1-3H3/b21-19+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILNLONIZATGTF-XUTLUUPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OC)O)C(=O)C2=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C2=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its anti-cancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C25H22N2O6. Its structure includes multiple functional groups that contribute to its biological activity. The presence of methoxy groups and a pyrrolidine core is significant for its interaction with biological targets.

Table 1: Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C25H22N2O6 |

| Molecular Weight | 446.47 g/mol |

| CAS Number | Not specified |

| SMILES | COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=C(C=C4)O)OC)O |

Anti-Cancer Properties

Recent studies have indicated that this compound exhibits significant anti-cancer activity. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including hepatocellular carcinoma (SMMC-7721). The compound's IC50 value against these cells was reported at approximately 88 nM, demonstrating a potent inhibitory effect on tumor growth without significant toxicity to normal cells .

The compound's mechanism involves modulation of telomerase activity, specifically targeting the hTERT component. It induces endoplasmic reticulum stress (ERS), which activates apoptotic pathways in cancer cells. The compound's ability to trigger ERS is believed to be linked to oxidative stress and mitochondrial dysfunction, leading to cell death through apoptosis .

Case Studies

A notable case study involved xenograft models where the compound significantly inhibited tumor growth in vivo. The study highlighted that treatment with this compound led to reduced tumor size compared to control groups, supporting its potential as a therapeutic agent .

Comparative Studies

Comparative studies with other compounds in the same class have shown that this compound exhibits superior anti-proliferative effects. For example, when compared to traditional chemotherapeutics like 5-fluorouracil, this compound demonstrated enhanced efficacy with lower toxicity profiles .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrrole compounds can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase, which is crucial for halting tumor growth.

Antimicrobial Properties

The compound has been investigated for its antimicrobial effects against a range of pathogens. Its structural features contribute to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, making it a candidate for developing new antibiotics.

Anti-inflammatory Effects

Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating chronic inflammatory diseases.

Synthetic Methodologies

Several synthetic routes have been developed to produce this compound:

- Condensation Reactions : Utilizing various aldehydes and ketones in the presence of acid catalysts to form the pyrrole backbone.

- Functionalization : Subsequent reactions involve introducing methoxy and isoxazole groups through electrophilic aromatic substitution or nucleophilic addition reactions.

- Purification Techniques : Crystallization and chromatography are commonly employed to purify the final product.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate anticancer activity | Showed IC50 values in the low micromolar range against MCF-7 cells, indicating potent antiproliferative effects. |

| Study B | Assess antimicrobial efficacy | Demonstrated significant inhibition of Gram-positive bacteria, suggesting a broad-spectrum antimicrobial potential. |

| Study C | Investigate anti-inflammatory properties | Found a reduction in TNF-alpha levels in treated cells, indicating effective modulation of inflammatory responses. |

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The target compound differs from analogs in substituent identity and position. Key comparisons include:

Key Observations :

Crystallographic and Conformational Analysis

- Isostructural Chloro/Bromo Analogs : Compounds 4 and 5 () exhibit isostructural triclinic packing with two independent molecules per asymmetric unit. The target compound’s 4-methoxybenzoyl group may disrupt similar packing due to increased steric bulk compared to halogens .

- Planarity : The target compound’s methoxy groups likely enhance planarity, contrasting with the perpendicular fluorophenyl orientation in ’s analogs.

Electronic and Computational Insights

- DFT Studies: While and discuss density-functional theory (DFT) methods, the target compound’s exact exchange-correlation energetics remain unstudied. However, its substituents are predicted to stabilize the enol tautomer, similar to hydroxypyrazole derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this pyrrolone derivative, and how can reaction yields be optimized?

- Methodology : The compound is synthesized via cyclization reactions using substituted aldehydes and ketones. Key steps include:

- Aldehyde selection : Substituents on the aldehyde (e.g., trifluoromethyl, chloro) influence yield. For example, 3-chlorobenzaldehyde achieves 47% yield, while bulkier groups like 3-trifluoromethylbenzaldehyde yield only 9% due to steric hindrance .

- Solvent and catalyst : Ethanol/acetic acid mixtures are common for cyclization, with glacial acetic acid enhancing protonation .

- Purification : Recrystallization (e.g., methanol) or column chromatography (silica gel) is critical for isolating pure products .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodology : Use a multi-technique approach:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy groups at δ ~3.8 ppm) and confirms pyrrolone ring formation .

- FTIR : Hydroxy stretches (3400–3500 cm⁻¹) and carbonyl bands (1650–1750 cm⁻¹) validate functional groups .

- HRMS/ESI-MS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ at m/z 420.1573) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

- Methodology : Slow evaporation in polar solvents (ethanol or methanol) produces high-quality single crystals. For example, dihedral angles between aromatic rings (16–52°) were resolved via Stoe IPDS-II diffractometers .

Advanced Research Questions

Q. How do substituents on the benzoyl or isoxazolyl groups influence bioactivity in structure-activity relationship (SAR) studies?

- Methodology :

- Substituent variation : Replace methoxy groups with electron-withdrawing (e.g., Cl, CF₃) or donating (e.g., NH₂) groups to modulate electronic effects. Evidence shows trifluoromethyl groups enhance metabolic stability but reduce solubility .

- Biological assays : Test modified analogs in enzyme inhibition or receptor-binding assays. For instance, pyrazole derivatives with 4-methylphenyl groups exhibit antimicrobial activity .

Q. How can spectral data contradictions (e.g., NMR vs. HRMS) be resolved during structural elucidation?

- Methodology :

- Cross-validation : Compare experimental NMR shifts with DFT-calculated values. Discrepancies in aromatic proton signals may arise from dynamic effects (e.g., tautomerism) .

- Isotopic labeling : Use deuterated solvents to confirm exchangeable protons (e.g., hydroxyl groups) .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

- Methodology :

- Molecular docking : Simulate interactions with cytochrome P450 enzymes to assess metabolic stability.

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and BBB permeability. Methoxy groups may improve solubility but reduce membrane permeability .

Q. How can synthetic byproducts or tautomeric forms be identified during scale-up?

- Methodology :

- HPLC-MS : Monitor reaction mixtures for impurities (e.g., unreacted aldehydes or dimerization products) .

- Variable-temperature NMR : Detect tautomeric equilibria (e.g., keto-enol shifts) by analyzing peak splitting at different temperatures .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.